2-(2-Chlorobenzamido)acetic acid
Overview
Description
2-(2-Chlorobenzamido)acetic acid is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-chlorobenzamido group
Mechanism of Action
Target of Action
The primary target of 2-(2-Chlorobenzamido)acetic acid is the sigma-1 receptor . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface . It is seen as an effective target in cancer treatment, as some cancer cell lines, including prostate, lung, and breast, have a high density of sigma receptors .
Mode of Action
It is suggested that the compound interacts with its target, the sigma-1 receptor, as an agonist . This interaction could potentially lead to changes in calcium signaling and other downstream effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with the sigma-1 receptor. This receptor is known to play a crucial role in the biology of cancer . Therefore, the compound’s action could potentially affect pathways related to cellular proliferation and other cancer-related processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the sigma-1 receptor. Given the receptor’s role in modulating calcium signaling and its potential involvement in cancer biology, the compound’s action could potentially lead to changes in these processes .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 441.9°C at 760 mmHg , suggesting that it is stable under normal laboratory conditions
Metabolic Pathways
It is suggested that this compound may interact with various enzymes or cofactors
Transport and Distribution
It is possible that this compound interacts with specific transporters or binding proteins, influencing its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzamido)acetic acid typically involves the acylation of glycine with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzamido)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield 2-chlorobenzoic acid and glycine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-chlorobenzoic acid and glycine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-(2-Chlorobenzamido)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromobenzamido)acetic acid
- 2-(2-Fluorobenzamido)acetic acid
- 2-(2-Iodobenzamido)acetic acid
Uniqueness
2-(2-Chlorobenzamido)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHWTQYNZUNGIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167982 | |
Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16555-60-5 | |
Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROHIPPURIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chlorohippuric acid (2-CHA) in toxicological studies?
A: 2-CHA serves as a valuable biomarker for exposure to chemicals like o-chlorobenzylidene malononitrile (CS), a riot control agent. Studies demonstrate a strong correlation between CS exposure and urinary 2-CHA levels. For instance, a study involving U.S. Army soldiers exposed to varying CS concentrations (0.086–4.9 mg/m³) revealed a strong correlation between CS exposure and urinary 2-CHA levels measured at different time points post-exposure [].
Q2: How is 2-chlorohippuric acid metabolized in the body?
A: Research indicates that 2-CHA is a key metabolite of CS. Following CS exposure, it is primarily hydrolyzed to 2-chlorobenzaldehyde. This compound is further metabolized through oxidation to 2-chlorobenzoic acid, which subsequently undergoes glycine conjugation to form 2-CHA [].
Q3: What are the major routes of elimination for 2-chlorohippuric acid?
A: Studies show that following the administration of CS to rats, a significant portion of the administered dose is excreted in urine, with 2-CHA being one of the primary metabolites identified []. This suggests that urinary excretion plays a major role in the elimination of 2-CHA from the body.
Q4: Apart from CS exposure, are there other sources of 2-chlorohippuric acid in the body?
A: Yes, 2-CHA is also identified as a metabolite of Ticlopidine, a drug that inhibits platelet aggregation. Studies in rats have shown that following Ticlopidine administration, 2-CHA constitutes a significant portion of the drug's urinary metabolites, reaching up to 16% of the administered dose [].
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